Methyl 5-((2,6-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
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Description
Methyl 5-((2,6-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-((2,6-dimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic compound that belongs to the furan and quinoline classes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 272.30 g/mol
- Solubility: Soluble in organic solvents like DMSO and ethanol.
- Stability: Stable under standard laboratory conditions.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to quinoline and furan derivatives. The mechanism of action often involves the inhibition of key cellular pathways that lead to apoptosis in cancer cells.
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Cell Lines Tested:
- HeLa (cervical carcinoma)
- HepG2 (liver carcinoma)
- Vero (non-cancerous control)
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Methodology:
- The MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compound.
- Results indicated a dose-dependent cytotoxic effect on cancer cell lines.
-
Findings:
- IC50 values were recorded as follows:
- HeLa: 45 µg/mL
- HepG2: 60 µg/mL
- Vero: 150 µg/mL (indicating selectivity towards cancer cells)
- IC50 values were recorded as follows:
Antibacterial Activity
The antibacterial properties of this compound were assessed against both Gram-positive and Gram-negative bacteria.
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Bacterial Strains Tested:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Pseudomonas aeruginosa
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Methodology:
- Disc diffusion method was used to evaluate antibacterial activity.
- Minimum Inhibitory Concentration (MIC) was determined for each strain.
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Findings:
- The compound exhibited significant antibacterial activity with MIC values:
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
- B. subtilis: 16 µg/mL
- The compound exhibited significant antibacterial activity with MIC values:
The biological activity of this compound is attributed to its ability to intercalate with DNA, thereby inhibiting topoisomerase enzymes crucial for DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells, while also disrupting bacterial cell wall synthesis in pathogenic strains.
Case Study 1: Anticancer Efficacy
A study conducted by Phutdhawong et al. demonstrated that derivatives of furan compounds showed promising anticancer activity against various cell lines, with specific emphasis on structural modifications enhancing potency. The study highlighted that methyl substitutions at specific positions significantly improved cytotoxicity profiles.
Case Study 2: Antibacterial Efficacy
Research published in the Journal of Medicinal Chemistry reported on a series of quinoline derivatives where methyl substitutions similarly enhanced antibacterial properties against resistant strains of bacteria, suggesting a potential pathway for developing new antibiotics based on this scaffold.
Data Summary Table
Activity Type | Cell Line/Bacteria | IC50/MIC Value |
---|---|---|
Anticancer | HeLa | 45 µg/mL |
Anticancer | HepG2 | 60 µg/mL |
Anticancer | Vero | 150 µg/mL |
Antibacterial | S. aureus | 32 µg/mL |
Antibacterial | E. coli | 64 µg/mL |
Antibacterial | B. subtilis | 16 µg/mL |
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
methyl 5-[(2,6-dimethyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H17NO4/c1-11-4-6-15-14(8-11)16(20)9-12(2)19(15)10-13-5-7-17(23-13)18(21)22-3/h4-9H,10H2,1-3H3 |
InChI Key |
CXYCEISBNCXYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=CC2=O)C)CC3=CC=C(O3)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.